molecular formula C19H13ClFN5OS B2948042 N-(4-chlorophenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852374-66-4

N-(4-chlorophenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B2948042
CAS No.: 852374-66-4
M. Wt: 413.86
InChI Key: RDOXRLHRUVNYPK-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a synthetic small molecule featuring a triazolopyridazine core substituted with a 3-fluorophenyl group at position 3 and a thioether-linked acetamide moiety bearing a 4-chlorophenyl group.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClFN5OS/c20-13-4-6-15(7-5-13)22-17(27)11-28-18-9-8-16-23-24-19(26(16)25-18)12-2-1-3-14(21)10-12/h1-10H,11H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDOXRLHRUVNYPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClFN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including data tables and research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C21H17ClFN5O2
  • Molecular Weight : 425.85 g/mol
  • Purity : Typically around 95% .

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including:

  • COX Enzymes : Some studies have indicated that similar compounds exhibit selective inhibition of cyclooxygenase (COX-II), which is crucial in inflammatory processes .
  • Cancer Cell Lines : Research has shown that derivatives with similar structures exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology .

Table 1: Inhibitory Potency Against COX-II

CompoundIC50 (μM)Selectivity
PYZ10.011High
PYZ20.200Moderate
This compoundTBDTBD

Note: TBD indicates that specific IC50 values for the compound are yet to be determined through experimental studies.

Case Studies

  • In Vitro Studies : A study conducted on a series of triazole derivatives demonstrated that compounds with similar thioacetamide moieties showed significant cytotoxic effects against human breast cancer cell lines (MCF-7). The most potent derivative exhibited an IC50 value of 6.2 μM .
  • Anti-inflammatory Activity : Research into related compounds revealed that they possess anti-inflammatory properties by selectively inhibiting COX-II without the ulcerogenic side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Conclusion and Future Directions

This compound shows promise as a biologically active compound with potential applications in treating inflammatory diseases and cancers. Future research should focus on:

  • Determining specific IC50 values and selectivity profiles.
  • Conducting in vivo studies to assess the pharmacokinetics and therapeutic efficacy.
  • Exploring structural modifications to enhance biological activity and reduce toxicity.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Compound Name Substituents on Triazolopyridazine Substituents on Acetamide Molecular Formula Molecular Weight (g/mol) Key References
N-(4-chlorophenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide 3-fluorophenyl 4-chlorophenyl C20H14ClFN5OS* ~443.9* -
N-(4-Acetamidophenyl)-2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide 4-chlorophenyl 4-acetamidophenyl C21H17ClN6O2S 452.917
2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-fluorophenyl)acetamide 4-chlorophenyl 2-fluorophenyl C19H13ClFN5OS 413.9
N-(3-chloro-4-methylphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide 4-fluorophenyl 3-chloro-4-methylphenyl C21H16ClFN5OS* ~457.9*
N-(4-chloro-3-fluorophenyl)-2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide 4-ethoxyphenyl 4-chloro-3-fluorophenyl C21H17ClFN5O2S 457.9

*Estimated based on molecular formula calculations.

Key Observations :

  • Substituent Position : The target compound’s 3-fluorophenyl group on the triazolopyridazine distinguishes it from analogs with para-substituted aryl groups (e.g., 4-chlorophenyl in and 4-ethoxyphenyl in ). Meta-substitution may alter steric and electronic interactions with biological targets.
  • Acetamide Modifications : The 4-chlorophenyl acetamide group in the target compound contrasts with derivatives bearing electron-donating groups (e.g., 4-acetamidophenyl in ) or additional halogens (e.g., 4-chloro-3-fluorophenyl in ). These modifications influence lipophilicity and binding affinity.
  • Molecular Weight : The target compound (~443.9 g/mol) is lighter than analogs like (457.9 g/mol), likely due to the absence of bulky substituents such as ethoxy groups.

Key Insights :

  • Lin28 Inhibition : Triazolopyridazine derivatives like C1632 () demonstrate the scaffold’s relevance in targeting RNA-binding proteins. The target compound’s 3-fluorophenyl group may enhance binding specificity compared to C1632’s 3-methyl substituent.
  • Transcriptional Regulation: Thieno-triazolo-diazepine derivatives () highlight the versatility of triazolo-containing compounds in epigenetic modulation, though their fused-ring systems differ significantly from the target compound.

Q & A

Q. What are the key synthetic routes for N-(4-chlorophenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide, and how can intermediates be characterized?

  • Methodological Answer : Synthesis typically involves sequential condensation and cyclization steps. For example:
  • Step 1 : Condensation of 2-chloro-N-(substituted phenyl)acetamide derivatives with triazole precursors (e.g., 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols) under reflux in ethanol .
  • Step 2 : Cyclization using POCl₃ to form the triazolo-pyridazine core .
  • Step 3 : Thioether linkage formation via nucleophilic substitution between the pyridazine-thiol intermediate and activated chloroacetamide derivatives .
    Characterization : Use IR for thioether (C-S, ~600–700 cm⁻¹) and triazole (C=N, ~1500 cm⁻¹) bonds; ¹H/¹³C NMR for substituent integration; mass spectrometry for molecular ion validation .

Q. How can researchers confirm the structural integrity of the compound using crystallographic or spectroscopic methods?

  • Methodological Answer :
  • X-ray crystallography : Resolve bond lengths and angles, particularly for the triazolo-pyridazine core and thioacetamide linkage. Compare with analogs like 2-(4-fluorophenyl)-N-{4-[6-(4-fluorophenyl)imidazo-thiazolyl]phenyl}acetamide, where crystallography confirmed planar heterocyclic systems .
  • Advanced NMR : Use 2D NMR (COSY, HSQC) to assign aromatic protons and confirm regiochemistry of substituents on the triazole and pyridazine rings .

Q. What safety precautions are critical during handling and storage?

  • Methodological Answer :
  • Hazard Mitigation : While no specific GHS data exists for this compound, structurally similar triazolo-pyridazines require:
  • PPE: Gloves, lab coats, and fume hoods due to potential irritancy from chlorophenyl/fluorophenyl groups .
  • Storage: 2–8°C in airtight containers under inert gas (e.g., N₂) to prevent thioether oxidation .

Advanced Research Questions

Q. How can researchers optimize synthetic yield and purity for large-scale academic studies?

  • Methodological Answer :
  • Reaction Optimization :
  • Use microwave-assisted synthesis to reduce cyclization time (e.g., POCl₃-mediated cyclization at 120°C for 30 min vs. 6 hrs conventional heating) .
  • Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) before final cyclization .
  • Purity Control : Employ HPLC with C18 columns (acetonitrile/water + 0.1% TFA) to monitor byproducts like unreacted thiols or dehalogenated impurities .

Q. What strategies resolve contradictions in reported biological activities of triazolo-pyridazine derivatives?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., 3-fluorophenyl vs. 4-chlorophenyl) and compare bioactivity datasets. For example, replacing a methoxy group with fluorine in analogs increased kinase inhibition by 20% in some studies .
  • Assay Standardization : Re-evaluate conflicting data using uniform protocols (e.g., cell lines, IC₅₀ measurement methods) .

Q. How can computational modeling guide the design of derivatives with enhanced target binding?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to model interactions between the triazolo-pyridazine core and ATP-binding pockets (e.g., kinase targets). Fluorophenyl groups often enhance hydrophobic interactions, as seen in imidazo[1,2-a]pyridine derivatives .
  • DFT Calculations : Predict electronic effects of substituents (e.g., electron-withdrawing Cl/F) on thioacetamide reactivity and binding .

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